Rivastigmine D6

Description

Properties

IUPAC Name |

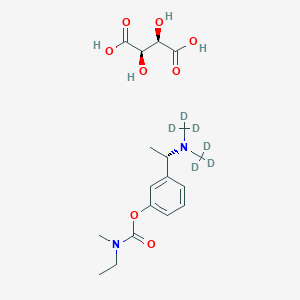

[3-[(1S)-1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1/i3D3,4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHQHAUAXRMMOT-XVXYZIQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N([C@@H](C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rivastigmine D6: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

What is Rivastigmine D6?

This compound is the deuterium-labeled form of Rivastigmine, a reversible cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1][2][3][4] The "D6" designation indicates that six hydrogen atoms in the parent molecule have been replaced with deuterium, a stable isotope of hydrogen. Specifically, the six hydrogen atoms on the two methyl groups of the dimethylamino moiety are substituted.[5][6] This isotopic substitution results in a molecule that is chemically identical to Rivastigmine but has a higher molecular weight.[1]

Significance in Bioanalytical Applications

The primary and most critical application of this compound is as an internal standard (IS) for the quantification of Rivastigmine in biological matrices, such as plasma, using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Its near-identical chemical and physical properties to Rivastigmine ensure that it behaves similarly during sample preparation, extraction, and chromatographic separation, thus accurately accounting for any analyte loss during these processes.[7] The mass difference allows for its distinct detection by a mass spectrometer, a fundamental requirement for an effective internal standard in isotope dilution mass spectrometry.[1][7]

Scope of the Guide

This technical guide provides an in-depth overview of the chemical structure, properties, and bioanalytical applications of this compound. It is intended for researchers, scientists, and drug development professionals who are engaged in the quantitative analysis of Rivastigmine. The guide will detail the rationale behind its use as an internal standard, provide a comprehensive experimental protocol for its application in a validated LC-MS/MS method, and discuss its handling and stability.

Chemical Structure and Physicochemical Properties

Chemical Identity of Rivastigmine and this compound

Rivastigmine is a carbamate ester derived from the formal condensation of the carboxy group of ethyl(methyl)carbamic acid with the phenolic OH group of 3-[(1S)-1-(dimethylamino)ethyl]phenol.[3] this compound shares this fundamental structure, with the key difference being the isotopic labeling of the dimethylamino group.[5]

Structural Elucidation

The chemical structures of Rivastigmine and this compound are depicted below. The six deuterium atoms in this compound are located on the two methyl groups attached to the nitrogen atom.

DOT script for the chemical structure of this compound:

Isotopic Labeling and Purity

This compound is synthesized to have a high isotopic purity, typically ≥99% for deuterated forms (d1-d6).[5] This high level of isotopic enrichment is crucial to minimize any interference from the unlabeled analyte and to ensure the accuracy of the quantitative analysis. The formal name for this compound (tartrate) is (S)-ethylmethyl-carbamic acid, 3-[1-[di(methyl-d3)amino]ethyl]phenyl ester, 2R,3R-dihydroxybutanedioate.[5]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 194930-00-2 (tartrate salt) | [5] |

| Molecular Formula | C₁₄H₁₆D₆N₂O₂ (free base) | [1][8] |

| Molecular Weight | 256.37 g/mol (free base) | [1][6][8] |

| Monoisotopic Mass | 256.205788424 Da | [6] |

| Appearance | Crystalline solid (tartrate salt) | [9] |

| Solubility | Soluble in DMF (25 mg/ml), DMSO (16 mg/ml), Ethanol (16 mg/ml), and PBS (pH 7.2, 10 mg/ml) | [5] |

| Stability | ≥ 4 years when stored at -20°C | [5] |

Comparison with Rivastigmine

The following table provides a direct comparison of the key properties of Rivastigmine and its deuterated analog.

| Property | Rivastigmine | This compound |

| Molecular Formula | C₁₄H₂₂N₂O₂ | C₁₄H₁₆D₆N₂O₂ |

| Molecular Weight | 250.34 g/mol | 256.37 g/mol |

| CAS Number | 123441-03-2 | 194930-04-6 (racemic free base) |

| LogP | 2.3 | 2.3 |

| pKa | 8.85 | Not reported, expected to be very similar to Rivastigmine |

The Role of this compound as an Internal Standard

Principles of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of analytes. The method involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is then measured by a mass spectrometer. Because the native analyte and the internal standard have nearly identical chemical and physical properties, any loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard. This allows for the accurate determination of the original analyte concentration, irrespective of sample loss.

Advantages of using a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled internal standard like this compound offers several key advantages over other types of internal standards (e.g., structural analogs):

-

Co-elution: this compound co-elutes with Rivastigmine during chromatographic separation, which minimizes the impact of matrix effects on ionization efficiency.

-

Similar Extraction Recovery: Due to their near-identical physicochemical properties, both compounds exhibit very similar extraction recoveries from biological matrices.

-

Correction for Matrix Effects: Any suppression or enhancement of the mass spectrometer signal due to co-eluting matrix components will affect both the analyte and the internal standard to a similar extent, allowing for accurate correction.

Causality: Why this compound is an Ideal IS for Rivastigmine Quantification

This compound is an ideal internal standard for Rivastigmine quantification primarily because the six deuterium atoms provide a sufficient mass shift (6 Da) to clearly differentiate it from the unlabeled Rivastigmine in a mass spectrometer, while not significantly altering its chemical behavior.[1] This ensures that it accurately tracks the analytical journey of Rivastigmine from sample preparation to detection, leading to highly reliable and reproducible quantitative results. The stability of the deuterium labels prevents any back-exchange with hydrogen atoms during the analytical process, a critical requirement for an effective isotopically labeled internal standard.

Bioanalytical Method: Quantification of Rivastigmine in Human Plasma using LC-MS/MS

Introduction to the Method

The following protocol describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rivastigmine in human plasma, employing this compound as the internal standard. This method is suitable for pharmacokinetic studies where low plasma concentrations of Rivastigmine are expected.[1][7]

Experimental Protocol: A Self-Validating System

-

Rivastigmine reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium hydroxide (or other suitable buffer components)

-

Deionized water

-

Accurately weigh a suitable amount of Rivastigmine and this compound.

-

Dissolve each in methanol to prepare individual stock solutions at a concentration of 1 mg/mL.

-

Store the stock solutions at -20°C.[5]

-

Prepare a series of working standard solutions of Rivastigmine by serial dilution of the stock solution with methanol/water (e.g., 50:50 v/v).

-

Prepare a working internal standard solution of this compound by diluting its stock solution.

-

Spike blank human plasma with the Rivastigmine working standard solutions to create calibration standards at various concentrations (e.g., 0.25 to 50 ng/mL).[7]

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

-

To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown sample), add a fixed amount of the this compound internal standard working solution.[7]

-

Add 200 µL of methanol to precipitate the plasma proteins.[7]

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[7]

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

| Parameter | Condition |

| HPLC System | Agilent 1200 series or equivalent |

| Column | Gemini C18 (150 x 2.0 mm, 5 µm) or equivalent |

| Mobile Phase A | 10 mM Ammonium hydroxide in water |

| Mobile Phase B | Methanol |

| Gradient | Optimized for separation of Rivastigmine and potential metabolites |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Note: The specific gradient and mobile phase composition may require optimization based on the specific column and HPLC system used.

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Rivastigmine: m/z 251 -> 206; this compound: m/z 257 -> 212 |

| Ion Source Temperature | 500°C |

| Collision Energy | Optimized for each transition |

Note: The specific mass transitions and instrument parameters should be optimized for maximum sensitivity and specificity.

Workflow Diagram

Data Analysis and Quantification

The concentration of Rivastigmine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Rivastigmine in the unknown samples is then interpolated from this calibration curve.

Handling, Storage, and Stability

Recommended Storage Conditions

This compound, particularly in its solid form, should be stored at -20°C in a tightly sealed container to ensure its long-term stability.[5] Stock solutions prepared in organic solvents should also be stored at -20°C.

Stability Considerations

This compound is stable under the recommended storage conditions for at least four years.[5] The non-deuterated form, Rivastigmine, is known to be sensitive to oxidation, light, and high temperatures, and is also hygroscopic.[10] Therefore, it is prudent to handle and store this compound with similar precautions, under an inert atmosphere if possible, and protected from light.

Safe Handling Precautions

As with any chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.[11] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[11] In case of contact with skin or eyes, the affected area should be rinsed thoroughly with water.[11]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Rivastigmine in biological matrices. Its properties as a stable isotope-labeled internal standard make it ideal for use in demanding bioanalytical methods such as LC-MS/MS. This guide has provided a comprehensive overview of its chemical structure, properties, and a detailed protocol for its application, which should serve as a valuable resource for researchers and scientists in the field of drug development and analysis.

References

-

Analytical Method Development and Validation of Rivastigmine in its Pure and Pharmaceutical Dosage form Using UPLC. Research J. Pharm. and Tech. [Link]

-

This compound Safety Data Sheets(SDS). LookChem. [Link]

-

A TFC MS/MS Method for the Determination of the Cholinesterase Sensitive Analyte Rivastigmine in Human Plasma. Celerion. [Link]

-

Chemistry Review(s). accessdata.fda.gov. [Link]

-

Analytical Methods Development and Validation for Estimation of Rivastigmine Drug used for Alzheimer's Disease: A Systematic Review. IRJET. [Link]

-

rac Rivastigmine-d6. PubChem. [Link]

-

Rivastigmine-d6 (tartrate). Bertin Bioreagent. [Link]

-

BIOANALYSIS OF RIVASTIGMINE. DSpace. [Link]

-

High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies. NIH. [Link]

-

Novel Convenient Synthesis of Rivastigmine. ResearchGate. [Link]

-

Identification and characterization of new impurities in rivastigmine. PubMed. [Link]

-

A validated RP-HPLC method for estimation of Rivastigmine in pharmaceutical formulations. Semantic Scholar. [Link]

-

Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. PubMed. [Link]

-

Chemical structure of Rivastigmine. ResearchGate. [Link]

-

Rivastigmine. PubChem. [Link]

-

High performance liquid chromatography coupled with mass spectrometry for simultaneous determination of rivastigmine and its metabolite in rat plasma. Semantic Scholar. [Link]

-

Label: RIVASTIGMINE patch. DailyMed. [Link]

-

Rivastigmine Impurities and Related Compound. Veeprho. [Link]

- Preparation method of rivastigmine, its intermediates and preparation method of the intermediates.

-

Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Der Pharma Chemica. [Link]

Sources

- 1. celerion.com [celerion.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rivastigmine | C14H22N2O2 | CID 77991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. caymanchem.com [caymanchem.com]

- 6. rac Rivastigmine-d6 | C14H22N2O2 | CID 10729795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

A Technical Guide to the Mechanism of Action of Rivastigmine and the Role of Deuteration in Rivastigmine D6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivastigmine is a cornerstone symptomatic treatment for dementia associated with Alzheimer's and Parkinson's diseases. Its therapeutic effect is derived from a dual, pseudo-irreversible inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which addresses the cholinergic deficit central to the cognitive decline in these neurodegenerative disorders. This guide provides an in-depth exploration of Rivastigmine's core mechanism of action, from its covalent interaction with target enzymes to its broader implications on amyloid precursor protein (APP) processing. Furthermore, it elucidates the scientific rationale behind the development of Rivastigmine D6, a deuterated isotopologue. The focus is not on a distinct mechanism of action for the D6 variant, but rather on the application of the deuterium kinetic isotope effect (KIE) to modulate its pharmacokinetic profile. By replacing specific hydrogen atoms with deuterium, the metabolic stability of the molecule can be enhanced, potentially leading to an improved therapeutic window. This whitepaper details the underlying principles, presents the experimental protocols required for characterization, and offers a comprehensive view for professionals engaged in neuropharmacology and drug development.

The Cholinergic Hypothesis and the Rationale for Cholinesterase Inhibition

Neurodegenerative diseases such as Alzheimer's disease (AD) are characterized by a progressive decline in cognitive functions, including memory and learning.[1] A key neurochemical deficit observed in AD is a significant reduction in the levels of the neurotransmitter acetylcholine (ACh).[2] This "cholinergic hypothesis" posits that the loss of cholinergic neurons and the subsequent decrease in ACh are directly linked to the clinical manifestations of dementia.[3]

Acetylcholine is hydrolyzed and inactivated in the synaptic cleft by two primary enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] While AChE is the principal regulator of ACh levels in healthy brains, the activity of BChE becomes increasingly significant as AD progresses and AChE levels decline.[1] Therefore, inhibiting both enzymes presents a comprehensive strategy to increase the synaptic concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[1][4]

Core Mechanism of Action: Rivastigmine as a Dual, Pseudo-Irreversible Inhibitor

Rivastigmine, a carbamate derivative, is distinguished from other cholinesterase inhibitors by its dual and pseudo-irreversible inhibitory action on both AChE and BChE.[4][5]

Dual Enzyme Inhibition

Unlike selective inhibitors such as donepezil, which primarily targets AChE, rivastigmine effectively inhibits both cholinesterase enzymes.[5] This dual action is particularly relevant in the context of advanced Alzheimer's disease, where BChE activity increases and plays a more prominent role in acetylcholine hydrolysis.[1][4] By inhibiting both, rivastigmine provides a more sustained elevation of acetylcholine levels.

Pseudo-Irreversible Carbamylation

The term "pseudo-irreversible" describes the unique nature of Rivastigmine's interaction with its target enzymes. It forms a covalent carbamoyl bond with a critical serine residue within the enzyme's active site.[2][6] This process, known as carbamylation, renders the enzyme temporarily inactive.

The mechanism unfolds in two key steps:

-

Reversible Binding: Rivastigmine initially binds to the active site of the cholinesterase.

-

Covalent Carbamylation: The carbamate moiety of rivastigmine is then transferred to the serine hydroxyl group, forming a stable, carbamylated enzyme that is slow to hydrolyze.

This covalent complex is significantly more stable than the acetylated intermediate formed during normal acetylcholine hydrolysis. The reactivation of the enzyme, through the slow hydrolysis of the carbamoyl group, can take up to 10 hours.[7][8][9] This prolonged duration of inhibition is a key therapeutic advantage, allowing for sustained efficacy despite Rivastigmine's relatively short plasma half-life of about 1.5 hours.[9][10]

Beyond Cholinesterase Inhibition: Effects on APP Processing

Recent research suggests that Rivastigmine's mechanism may extend beyond simple cholinesterase inhibition. Studies have indicated that rivastigmine can modulate the processing of amyloid precursor protein (APP), directing it away from the amyloidogenic pathway (which produces toxic amyloid-β peptides) and towards the non-amyloidogenic α-secretase pathway.[11][12][13] This action results in the production of the neuroprotective sAPPα fragment.[11][13] This potential disease-modifying property adds another dimension to Rivastigmine's therapeutic profile.

This compound: The Role of Deuteration and the Kinetic Isotope Effect

This compound is a deuterated isotopologue of Rivastigmine. It is crucial to understand that deuteration does not alter the fundamental mechanism of action; this compound still functions as a dual, pseudo-irreversible inhibitor of AChE and BChE. The strategic replacement of six hydrogen atoms with deuterium atoms (D) is designed to modify the drug's pharmacokinetic properties through the Deuterium Kinetic Isotope Effect (KIE) .[][15]

The Principle of the Kinetic Isotope Effect

The KIE is a phenomenon where substituting an atom with one of its heavier isotopes can lead to a change in the rate of a chemical reaction.[] The bond formed between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the bond between carbon and hydrogen (C-H).[][16] Consequently, more energy is required to break a C-D bond.

In drug metabolism, many Phase I reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds.[17][18] By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of that metabolic reaction can be significantly slowed down.[19] This can lead to:

-

Reduced Metabolic Clearance: The drug remains in the system for a longer duration.[20]

-

Increased Drug Exposure (AUC): A higher concentration of the drug is available to exert its therapeutic effect over time.[20]

-

Reduced Formation of Metabolites: This can decrease the potential for metabolite-associated toxicity.[20]

-

Improved Pharmacokinetic Profile: Potentially allowing for lower or less frequent dosing.[19]

Application to this compound

Rivastigmine's primary metabolism is not mediated by CYP enzymes but rather by hydrolysis via its target cholinesterases.[5][21][22] However, minor metabolic pathways, such as N-demethylation of the carbamate moiety, may exist.[22] The deuterium atoms in this compound are located on the N,N-dimethylamino group. If N-demethylation is a route of metabolism, deuteration at this position would slow this process, potentially altering the drug's overall pharmacokinetic profile and half-life. The primary application of this compound to date has been as a stable, heavy-isotope internal standard for highly accurate quantification of Rivastigmine in biological samples during pharmacokinetic studies using mass spectrometry.[23]

Experimental Protocols for Characterization

Validating the mechanism of action and inhibitory potential of cholinesterase inhibitors like Rivastigmine and its deuterated analogues requires robust biochemical assays.

In Vitro Cholinesterase Inhibition Assay (Ellman's Assay)

The Ellman's assay is the gold standard for measuring cholinesterase activity and inhibition in vitro.[24][25]

Principle: The assay measures the activity of AChE or BChE by detecting the production of thiocholine.[24] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate.[25] The liberated thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm.[24][26] The presence of an inhibitor like Rivastigmine reduces the rate of this color formation.[25]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Phosphate Buffer: 0.1 M, pH 8.0.

-

DTNB Solution: 3 mM in phosphate buffer.

-

ATCh Solution: 15 mM in deionized water (prepare fresh).

-

Enzyme Solution: Acetylcholinesterase (from human erythrocytes or electric eel) or Butyrylcholinesterase (from equine serum) prepared in phosphate buffer to a working concentration (e.g., 0.1 U/mL).

-

Inhibitor Stock Solution: Prepare a high-concentration stock of Rivastigmine or this compound in a suitable solvent (e.g., DMSO).

-

Inhibitor Working Solutions: Perform serial dilutions of the stock solution to create a range of concentrations for IC₅₀ determination.

-

-

Assay Procedure (96-well plate format):

-

Plate Setup: Add the following to triplicate wells:

-

Blank: 180 µL phosphate buffer.

-

Control (100% activity): 140 µL phosphate buffer + 20 µL enzyme solution + 20 µL vehicle (e.g., DMSO).

-

Test Wells: 140 µL phosphate buffer + 20 µL enzyme solution + 20 µL of inhibitor working solution.

-

-

Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of ATCh solution and 20 µL of DTNB solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).

-

Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Comparative Pharmacokinetic Analysis

To evaluate the impact of deuteration, a comparative pharmacokinetic study in an animal model (e.g., rats) is essential.[27][28]

Step-by-Step Protocol:

-

Animal Dosing: Divide animals into two groups. Administer a single dose of Rivastigmine to Group 1 and an equimolar dose of this compound to Group 2 via the intended clinical route (e.g., oral gavage).

-

Blood Sampling: Collect serial blood samples from the tail vein or other appropriate site at multiple time points post-dosing (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 12, 24 hours).

-

Sample Processing: Process blood to obtain plasma. Stabilize samples if necessary, as Rivastigmine is sensitive to plasma cholinesterases.[23]

-

Bioanalysis (LC-MS/MS):

-

Develop a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the parent drug in plasma.[28][29]

-

Use an appropriate internal standard (for the Rivastigmine group, this compound is the ideal internal standard; for the this compound group, a different stable-isotope labeled version or a structural analogue would be used).

-

Extract the drug from the plasma matrix using techniques like protein precipitation or liquid-liquid extraction.[27][29]

-

-

Data Analysis:

-

Plot the plasma concentration of the drug versus time for each group.

-

Use pharmacokinetic software to calculate key parameters.

-

Table 1: Key Pharmacokinetic Parameters for Comparison

| Parameter | Description | Expected Impact of KIE |

| Cmax | Maximum observed plasma concentration | May increase or decrease |

| Tmax | Time to reach Cmax | May be delayed |

| AUC | Area Under the Curve (total drug exposure) | Expected to increase |

| t½ | Elimination half-life | Expected to increase |

| CL/F | Apparent total clearance from plasma | Expected to decrease |

Conclusion

Rivastigmine's therapeutic efficacy is rooted in its potent, dual, and pseudo-irreversible inhibition of both acetylcholinesterase and butyrylcholinesterase. This mechanism robustly addresses the cholinergic deficit in neurodegenerative diseases. The development of this compound represents a strategic application of medicinal chemistry principles, employing the kinetic isotope effect not to change the drug's primary mechanism, but to optimize its metabolic fate. By potentially slowing metabolic clearance, deuteration offers a pathway to enhance the pharmacokinetic profile, which could translate to improved clinical utility. The experimental protocols outlined herein provide a framework for the rigorous evaluation of both the core inhibitory action and the pharmacokinetic advantages conferred by isotopic substitution, guiding future research and development in this critical therapeutic area.

References

-

Jann, M. W. (2000). Rivastigmine, a new-generation cholinesterase inhibitor for the treatment of Alzheimer's disease. Pharmacotherapy, 20(1), 1–12. [Link][7][8][9]

-

Wikipedia. (n.d.). Rivastigmine. Wikipedia. Retrieved from [Link][5]

-

Patsnap Synapse. (2024). What is the mechanism of Rivastigmine Tartrate? Patsnap Synapse. Retrieved from [Link][2]

-

Sharma, R. K., Strelevitz, T. J., Gao, H., Liras, J. L., Johnson, T. A., Tones, M. A., & Vaz, A. D. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug metabolism and disposition: the biological fate of chemicals, 40(3), 625–634. [Link][30]

-

Guengerich, F. P. (2016). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in enzymology, 577, 291–311. [Link][17]

-

Dr.Oracle. (2025). What is the metabolism pathway of rivastigmine? Dr.Oracle. Retrieved from [Link][21]

-

Harbeson, S. L., & Tung, R. D. (2013). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 56(17), 6677–6693. [Link][16]

-

Woll, M. G., & Le, K. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 52(8), 794–805. [Link][20]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). rivastigmine. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link][31]

-

Clinician.com. (2000). Rivastigmine (Exelon) for treatment of Alzheimer's. Clinician.com. Retrieved from [Link][22]

-

Dr.Oracle. (2025). What is the purpose of Rivastigmine (cholinesterase inhibitor)? Dr.Oracle. Retrieved from [Link][4]

-

National Center for Biotechnology Information. (n.d.). Rivastigmine. PubChem. Retrieved from [Link][10]

-

Piraino, S. W., & Banfor, P. N. (2018). Deuterated Drugs. Pharmacy and Therapeutics, 43(11), 674–683. [Link][15]

-

Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of medicinal chemistry, 57(9), 3595–3611. [Link]

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature reviews. Drug discovery, 18(6), 473–491. [Link][19]

-

Sun, H., Piotrowski, D. W., Orr, S. T. M., Warmus, J. S., Wolford, A. C., Coffey, S. B., ... & Vaz, A. D. N. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PloS one, 13(11), e0206279. [Link][18]

-

Scribd. (n.d.). Ellman Esterase Assay Protocol. Scribd. Retrieved from [Link][32]

-

National Center for Biotechnology Information. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Retrieved from [Link][33]

-

Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. Retrieved from [Link][34]

-

Polinsky, R. J. (1998). Rivastigmine, a new-generation cholinesterase inhibitor for the treatment of Alzheimer's disease. Expert opinion on investigational drugs, 7(1), 119–131. [Link]

-

Pohanka, M. (2018). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. Sensors (Basel, Switzerland), 18(12), 4247. [Link][35]

-

ResearchGate. (2000). Rivastigmine, a New-Generation Cholinesterase Inhibitor for the Treatment of Alzheimer's Disease. ResearchGate. Retrieved from [Link]

-

BioAssay Systems. (n.d.). QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. BioAssay Systems. Retrieved from [Link][36]

-

Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]

-

ResearchGate. (2000). Rivastigmine, a New-Generation Cholinesterase Inhibitor for the Treatment of Alzheimer's Disease. ResearchGate. Retrieved from [Link]

-

Bar-On, P., Millard, C. B., Harel, M., Dvir, H., Enz, A., Sussman, J. L., & Silman, I. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry, 41(12), 3555–3564. [Link][6]

-

Shuaib, A., & Srour, M. (2001). Rivastigmine, a brain-region selective acetylcholinesterase inhibitor for treating Alzheimer's disease: review and current status. Expert opinion on pharmacotherapy, 2(10), 1673–1681. [Link][3]

-

Celerion. (n.d.). USE OF DRIED BLOOD SPOT SAMPLING FOR STABILISATION OF A CHOLINESTERASE SENSITIVE ANALYTE RIVASTIGMINE. Celerion. Retrieved from [Link][23]

-

National Center for Biotechnology Information. (2013). High Performance Liquid Chromatographic Fluorescence Detection Method for the Quantification of Rivastigmine in Rat Plasma and Brain: Application to Preclinical Pharmacokinetic Studies in Rats. PubMed Central. Retrieved from [Link][27]

-

National Center for Biotechnology Information. (2006). High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies. PubMed Central. Retrieved from [Link][28]

-

Zhang, M., & Zhou, Y. (2020). Clinical Application and Synthesis Methods of Deuterated Drugs. Current drug metabolism, 21(10), 787–796. [Link][37]

-

Google Patents. (n.d.). Preparation method of rivastigmine, its intermediates and preparation method of the intermediates. Google Patents. Retrieved from [38]

-

Lahiri, D. K., Chen, D., Maloney, B., Holloway, H. W., Yu, Q. S., Utsuki, T., ... & Greig, N. H. (2020). Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer's disease. Translational psychiatry, 10(1), 43. [Link][11]

-

DSpace. (n.d.). BIOANALYSIS OF RIVASTIGMINE. DSpace. Retrieved from [Link][29]

-

ResearchGate. (2020). (PDF) Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer's disease. ResearchGate. Retrieved from [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. (2023). Analytical Method Development and Validation of Rivastigmine in its Pure and Pharmaceutical Dosage form Using UPLC. Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link][39]

-

National Center for Biotechnology Information. (2020). Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer's disease. PubMed Central. Retrieved from [Link][13]

Sources

- 1. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]

- 3. Rivastigmine, a brain-region selective acetylcholinesterase inhibitor for treating Alzheimer's disease: review and current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Rivastigmine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Rivastigmine, a new-generation cholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. researchgate.net [researchgate.net]

- 10. Rivastigmine | C14H22N2O2 | CID 77991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 19. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. droracle.ai [droracle.ai]

- 22. clinician.com [clinician.com]

- 23. celerion.com [celerion.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. broadpharm.com [broadpharm.com]

- 27. High Performance Liquid Chromatographic Fluorescence Detection Method for the Quantification of Rivastigmine in Rat Plasma and Brain: Application to Preclinical Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 28. High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 29. dspace.library.uu.nl [dspace.library.uu.nl]

- 30. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. rivastigmine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 32. scribd.com [scribd.com]

- 33. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 34. attogene.com [attogene.com]

- 35. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 36. bioassaysys.com [bioassaysys.com]

- 37. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google Patents [patents.google.com]

- 39. jpionline.org [jpionline.org]

A Technical Guide to the Synthesis and Characterization of Rivastigmine-D6 for Advanced Pharmaceutical Research

This document provides an in-depth technical guide for the synthesis and comprehensive characterization of Rivastigmine-D6, an isotopically labeled analog of the acetylcholinesterase inhibitor, Rivastigmine. The strategic incorporation of six deuterium atoms provides a stable, heavier version of the parent drug, making it an indispensable tool for pharmacokinetic (PK) and bioanalytical studies, where it serves as an ideal internal standard for mass spectrometry-based quantification.[1][2] This guide is designed for researchers, medicinal chemists, and drug metabolism scientists, offering not just protocols, but the underlying scientific rationale for key experimental decisions.

The Rationale for Deuteration: The Kinetic Isotope Effect

The utility of Rivastigmine-D6 is rooted in the Carbon-Deuterium (C-D) bond being stronger than the Carbon-Hydrogen (C-H) bond.[3] This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), can slow the metabolic cleavage of C-H bonds that are targeted by metabolic enzymes.[3][] While Rivastigmine's metabolism is primarily through esterase-mediated hydrolysis and is independent of the cytochrome P450 system, deuteration at the N,N-dimethylamino moiety ensures minimal isotopic scrambling and provides a distinct mass shift for bioanalytical detection without significantly altering the molecule's physicochemical properties.[3][5] The primary application of Rivastigmine-D6 is as an internal standard in quantitative bioanalysis (e.g., LC-MS/MS), where its near-identical chromatographic behavior and distinct mass allow for precise correction of sample preparation variability and matrix effects.[1]

Strategic Synthesis of (S)-Rivastigmine-D6

The synthesis of Rivastigmine-D6 is achieved through a targeted modification of established routes for unlabeled Rivastigmine.[6][] The core strategy involves the introduction of two deuterated methyl groups (CD₃) onto the primary amine of the key intermediate, (S)-3-(1-aminoethyl)phenol. This ensures precise and stable labeling.

Synthetic Pathway Overview

The selected pathway leverages the commercially available chiral intermediate, (S)-3-(1-(dimethylamino)ethyl)phenol, and proceeds through a two-step sequence involving demethylation followed by deuterated reductive amination. A more direct approach, starting from a precursor and introducing the deuterated dimethylamino group, is also feasible and is detailed below. The most efficient synthesis begins with the key intermediate (S)-3-(1-aminoethyl)phenol, which is then subjected to deuteromethylation.

Caption: Synthetic route for (S)-Rivastigmine-D6.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-3-(1-(di(methyl-d3)amino)ethyl)phenol

-

Rationale: This step introduces the six deuterium atoms. Using deuterated methyl iodide (CD₃I) is a robust method for methylation. Potassium carbonate serves as a mild base to deprotonate the phenol and scavenge the HI byproduct.

-

Procedure:

-

To a solution of (S)-3-(1-aminoethyl)phenol (1.0 eq) in acetonitrile (10 mL/g), add potassium carbonate (3.0 eq).

-

Add deuterated methyl iodide (CD₃I, 2.5 eq) dropwise at room temperature.

-

Stir the reaction mixture at 50°C for 12-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the deuterated intermediate.

-

Step 2: Synthesis of (S)-Rivastigmine-D6

-

Rationale: This is the final carbamoylation step. Sodium hydride (NaH) is a strong base used to deprotonate the phenolic hydroxyl group, creating a nucleophilic phenoxide that readily attacks the electrophilic carbonyl carbon of N-ethyl-N-methylcarbamoyl chloride.[] Tetrahydrofuran (THF) is an appropriate aprotic solvent.

-

Procedure:

-

Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Add a solution of (S)-3-(1-(di(methyl-d3)amino)ethyl)phenol (1.0 eq) in anhydrous THF dropwise at 0°C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of N-ethyl-N-methylcarbamoyl chloride (1.1 eq) in anhydrous THF dropwise.

-

Stir the reaction at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC or LC-MS).[]

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the resulting crude oil via column chromatography to obtain Rivastigmine-D6 as a final product.

-

Comprehensive Characterization and Quality Control

A multi-faceted analytical approach is required to confirm the identity, purity, and isotopic enrichment of the synthesized Rivastigmine-D6.

Caption: Analytical workflow for Rivastigmine-D6 qualification.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is employed to assess the chemical purity of the final compound, separating it from any starting materials, reagents, or side products.

-

Rationale: A reversed-phase (RP) C18 or C4 column provides excellent separation for moderately polar compounds like Rivastigmine.[8][9] UV detection is suitable as the phenyl ring provides a chromophore.[10][11]

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for retaining and separating the analyte from potential impurities.[10] |

| Mobile Phase | Acetonitrile : 0.01 M Ammonium Acetate Buffer (pH 4.0) (40:60, v/v) | Provides good peak shape and resolution.[8][9] |

| Flow Rate | 1.0 mL/min | Ensures efficient separation within a reasonable run time.[8] |

| Detection | UV at 214-220 nm | Wavelengths of high absorbance for Rivastigmine, providing good sensitivity.[9][12] |

| Column Temp. | 40-50°C | Improves peak symmetry and reduces run time.[10][12] |

| Expected R.T. | ~4-7 minutes | Varies with exact system but should be consistent. |

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is the definitive technique for confirming the successful incorporation of all six deuterium atoms and quantifying the isotopic distribution.

-

Rationale: High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) can resolve the mass difference between deuterated and non-deuterated species. The expected molecular weight of Rivastigmine is 250.34 g/mol , while Rivastigmine-D6 is 256.37 g/mol .[2][13]

Analytical Protocol:

-

Ionization: Use Electrospray Ionization (ESI) in positive mode.

-

Parent Ion Scan (Q1): Scan for the protonated molecular ion [M+H]⁺.

-

Product Ion Scan (MS/MS): Select the parent ion and fragment it. A characteristic fragmentation for Rivastigmine is the loss of the dimethylamine group.[14]

| Analyte | Expected [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Fragmentation Pathway |

| Rivastigmine | 251.17 | 206.1 | [M+H - (CH₃)₂NH]⁺ |

| Rivastigmine-D6 | 257.21 | 206.1 | [M+H - (CD₃)₂NH]⁺ |

Isotopic Enrichment Analysis: Isotopic enrichment is the percentage of molecules that contain the desired number of deuterium atoms.[15] By analyzing the ion cluster around the [M+H]⁺ peak, the relative abundance of D0 to D6 species can be determined. A high isotopic purity is critical for an internal standard.

| Species | Isotopic Purity (%) |

| D0 (Unlabeled) | < 0.1% |

| D1 - D5 | < 1.0% |

| D6 | > 99.0% |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR provides unambiguous structural confirmation and verifies the specific location of the deuterium labels.

-

Rationale: In ¹H NMR, the signal corresponding to the N-methyl protons will be absent or significantly diminished, confirming successful deuteration. ²H NMR will show a signal in the region where the N-methyl protons would appear, directly observing the deuterium atoms.

| Nucleus | Expected Chemical Shifts (δ, ppm) and Observations |

| ¹H NMR | Absence of a singlet at ~2.2 ppm corresponding to the N(CH₃)₂ protons. Other signals (aromatic, ethyl group, methine) should remain consistent with the Rivastigmine structure. |

| ¹³C NMR | The signal for the N-methyl carbons (~42 ppm) will appear as a multiplet with a lower intensity due to C-D coupling and longer relaxation times. |

| ²H NMR | A signal should be observed at ~2.2 ppm, confirming the presence of deuterium at the N-methyl position. |

Conclusion

This guide outlines a robust and verifiable methodology for the synthesis and characterization of Rivastigmine-D6. By following these protocols, research and development professionals can confidently produce and qualify high-purity, isotopically enriched Rivastigmine-D6. The successful application of the described analytical techniques—HPLC for purity, MS for identity and isotopic enrichment, and NMR for structural confirmation—constitutes a self-validating system that ensures the material is fit-for-purpose as an internal standard in demanding bioanalytical applications.

References

- BIOANALYSIS OF RIVASTIGMINE - DSpace. (n.d.).

- High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies. (n.d.). Brieflands.

- Alex, S., Diwedi, R., et al. (2011). A validated RP-HPLC method for estimation of Rivastigmine in pharmaceutical formulations. ResearchGate.

- A validated RP-HPLC method for estimation of Rivastigmine in pharmaceutical formulations. (2025-08-06). ResearchGate.

-

Rao, M. S., Rao, S. V., Rao, D. V. N. S., Bharathi, C., Rajput, P., & Sharma, H. K. (2010). Identification and characterization of new impurities in rivastigmine. Pharmazie, 65(5), 336–338. Retrieved from [Link]

- Novel Convenient Synthesis of Rivastigmine. (2025-08-06). ResearchGate.

- Deuterium labelling of pharmaceuticals. In red, isotopic enrichment... (n.d.). ResearchGate.

- Bhanja, C., & Jena, S. (2012). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. Journal of Chemical and Pharmaceutical Research, 4(6), 3171-3183.

-

Therapeutic Drug Monitoring of Rivastigmine and Donepezil Under Consideration of CYP2D6 Genotype-Dependent Metabolism of Donepezil. (2020). Drug Design, Development and Therapy, 14, 3251–3262. Retrieved from [Link]

- Preparation and Characterization of Rivastigmine Transdermal Patch Based on Chitosan Microparticles. (n.d.). Brieflands.

- Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. (n.d.). Der Pharma Chemica.

-

A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. (n.d.). PubMed Central. Retrieved from [Link]

- QbD-driven HPLC method for the quantification of rivastigmine in rat plasma and brain for pharmacokinetics study. (2022). Journal of Applied Pharmaceutical Science.

- Preparation method of rivastigmine, its intermediates and preparation method of the intermediates. (n.d.). Google Patents.

-

Synthesis of a Rivastigmine and Insulin Combinational Mucoadhesive Nanoparticle for Intranasal Delivery. (2024). PubMed Central. Retrieved from [Link]

-

Design and Synthesis of Novel Rivastigmine Analogs, Remedies for Neurodegenerative Disease. (2022). YouTube. Retrieved from [Link]

-

Changes in metabolite ratios after treatment with rivastigmine in Alzheimer's disease: a nonrandomised controlled trial with magnetic resonance spectroscopy. (n.d.). PubMed. Retrieved from [Link]

- Synthesis process of rivastigmine tartrate. (2014). Google Patents.

-

Rivastigmine. (n.d.). PubChem. Retrieved from [Link]

- Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum. (n.d.). Google Patents.

-

Synthesis of rivastigmine analogues 9–11. (n.d.). ResearchGate. Retrieved from [Link]

-

1H Magnetic Resonance Spectroscopy Assessment of the Effects of Rivastigmine on Patients with moderate Alzheimer Disease. (n.d.). TSpace. Retrieved from [Link]

- A Validated Method for Estimation of Rivastigmine Pure and Its Pharmaceutical Formulations by UV Spectroscopy. (n.d.). International Journal of Science and Healthcare Research.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. Therapeutic Drug Monitoring of Rivastigmine and Donepezil Under Consideration of CYP2D6 Genotype-Dependent Metabolism of Donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 8. A validated RP-HPLC method for estimation of Rivastigmine in pharmaceutical formulations | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. brieflands.com [brieflands.com]

- 11. ijshr.com [ijshr.com]

- 12. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rivastigmine | C14H22N2O2 | CID 77991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. dspace.library.uu.nl [dspace.library.uu.nl]

- 15. isotope.com [isotope.com]

Rivastigmine D6: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synthesis, characterization, and application of the deuterated analog of Rivastigmine, tailored for professionals in drug development and neuroscience research.

This guide provides a detailed overview of Rivastigmine D6, a deuterated form of the cholinesterase inhibitor Rivastigmine. It is designed to serve as a critical resource for scientists and researchers by offering in-depth technical data, validated experimental protocols, and insights into its application in pharmacokinetic and metabolic studies.

Introduction: The Role of Deuteration in Drug Development

Rivastigmine is a well-established therapeutic agent for the symptomatic treatment of dementia associated with Alzheimer's and Parkinson's diseases.[1][2] Its mechanism of action involves the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of the neurotransmitter acetylcholine in the brain.[1][2]

The development of isotopically labeled compounds, such as this compound, is a critical step in modern drug discovery and development. The substitution of hydrogen atoms with their heavier isotope, deuterium, creates a molecule that is chemically identical to the parent drug but possesses a greater mass. This mass difference is readily detectable by mass spectrometry, making deuterated analogs invaluable as internal standards for quantitative bioanalysis.[1] Furthermore, the stronger carbon-deuterium bond can sometimes alter the metabolic profile of a drug, a field of study with significant therapeutic implications.[2]

This guide will focus on the technical aspects of this compound, providing the necessary information for its effective use in a research setting.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are crucial for its proper handling, storage, and application in experimental settings. Several forms of this compound are commercially available, including the stereospecific (S)-enantiomer and the racemic mixture, often as a free base or a tartrate salt. It is imperative for researchers to use the correct form for their specific application.

| Property | (S)-Rivastigmine D6 | (S)-Rivastigmine D6 Tartrate | (Rac)-Rivastigmine D6 |

| CAS Number | 194930-00-2[1][3] | 194930-00-2[1] | 194930-04-6[2][4] |

| Molecular Formula | C₁₄H₁₆D₆N₂O₂[3] | C₁₄H₁₆D₆N₂O₂ • C₄H₆O₆[1] | C₁₄H₁₆D₆N₂O₂[2] |

| Molecular Weight | ~256.37 g/mol [4] | 406.5 g/mol [1] | 256.37 g/mol [2][4] |

Note: The molecular weight of the free base can be found as 256.37 g/mol or 272.37 g/mol depending on the source and the specific deuteration pattern. Researchers should always refer to the Certificate of Analysis for the specific lot they are using.

Application in Quantitative Bioanalysis: A Methodological Workflow

This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods for the quantification of Rivastigmine in biological matrices such as plasma, serum, or cerebrospinal fluid.

Rationale for Use as an Internal Standard

An ideal internal standard should have physicochemical properties very similar to the analyte of interest to account for variations during sample preparation and analysis. This compound fulfills this requirement as its deuteration does not significantly alter its chromatographic behavior compared to unlabeled Rivastigmine. However, its increased mass allows for clear differentiation by the mass spectrometer, ensuring accurate quantification.

Experimental Workflow for Plasma Sample Analysis

The following is a generalized workflow for the quantification of Rivastigmine in plasma using this compound as an internal standard.

Caption: Workflow for Rivastigmine quantification in plasma.

Step-by-Step Protocol

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Rivastigmine and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

-

From these, prepare working solutions at various concentrations for calibration standards and quality control samples.

-

-

Sample Preparation:

-

To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Employ a C18 reversed-phase column with a gradient elution using a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the parent-to-product ion transitions for both Rivastigmine and this compound in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (Rivastigmine) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Rivastigmine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Synthesis and Characterization

The synthesis of this compound typically involves the use of deuterated precursors. A common synthetic route is the reaction of (S)-3-(1-(dimethylamino)ethyl)phenol with N-ethyl-N-(methyl-d3)carbamoyl chloride, followed by N-methylation with a deuterated methylating agent.

Caption: Simplified synthetic pathway for this compound.

The final product is rigorously purified and characterized using techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the positions of deuterium incorporation.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic purity.

-

High-Performance Liquid Chromatography (HPLC): To assess the chemical purity.

Conclusion and Future Perspectives

This compound is an indispensable tool for researchers in the fields of pharmacology, toxicology, and clinical chemistry. Its use as an internal standard ensures the accuracy and reliability of bioanalytical data, which is fundamental for pharmacokinetic and toxicokinetic studies. As analytical instrumentation continues to advance in sensitivity and resolution, the demand for high-purity stable isotope-labeled internal standards like this compound will undoubtedly increase. Future research may also explore the "deuterium effect" on the metabolism and pharmacokinetics of Rivastigmine, potentially leading to the development of novel therapeutic entities with improved properties.

References

-

PubChem. rac Rivastigmine-d6. National Center for Biotechnology Information. [Link]

-

PubChem. Rivastigmine. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated Rivastigmine

Introduction: The Rationale for Deuterating Rivastigmine

Rivastigmine is a well-established reversible cholinesterase inhibitor used in the management of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1][2] It functions by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[3][4] The primary route of metabolism for Rivastigmine is hydrolysis mediated by these same target enzymes, a pathway that largely avoids the hepatic cytochrome P450 (CYP) system.[2][5] This metabolic characteristic minimizes the potential for drug-drug interactions.[5]

The strategic replacement of hydrogen atoms with their stable isotope, deuterium, has emerged as a powerful tool in drug development to enhance pharmacokinetic profiles.[6] This approach, known as deuteration, leverages the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in metabolic reactions.[7] By selectively deuterating a drug molecule at sites of metabolic vulnerability, it is possible to slow down its breakdown, potentially leading to improved bioavailability, a longer half-life, and a more consistent therapeutic effect.[7][8] This guide provides a detailed examination of the physical and chemical properties of deuterated Rivastigmine, offering insights for researchers and drug development professionals.

Comparative Physicochemical Properties

The introduction of deuterium into the Rivastigmine molecule is not expected to significantly alter its bulk physical properties, such as its appearance or general solubility, but it will result in a predictable increase in molecular weight. The following tables summarize the known properties of Rivastigmine and the anticipated properties of its deuterated analogue.

Table 1: Physicochemical Properties of Rivastigmine

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₂N₂O₂ | [1] |

| Molecular Weight | 250.34 g/mol | [1] |

| Appearance | White to off-white, fine crystalline powder | |

| Solubility | Soluble in water, ethanol, and methanol. | [9] |

| LogP | 2.3 | [1] |

| pKa (basic) | 8.8 - 8.99 | [1] |

Table 2: Predicted Physicochemical Properties of Deuterated Rivastigmine (d6-Rivastigmine)

| Property | Predicted Value | Rationale/Source |

| Chemical Formula | C₁₄H₁₆D₆N₂O₂ | Assumes deuteration at the N,N-dimethylamino ethyl group |

| Molecular Weight | ~256.4 g/mol | Increase of ~1.006 Da per deuterium atom |

| Appearance | White to off-white, fine crystalline powder | Expected to be identical to the parent compound |

| Solubility | Soluble in water, ethanol, and methanol. | Significant changes in solubility are not anticipated |

| LogP | ~2.3 | Deuteration typically has a negligible effect on lipophilicity |

| pKa (basic) | ~8.8 - 8.99 | Deuteration is not expected to significantly alter the basicity |

| Mass Spectrometry (m/z) | 241 (for d6) | [10] |

Chemical Structure and Deuteration Strategy

The logical placement of deuterium atoms is critical to harnessing the kinetic isotope effect. In Rivastigmine, the N,N-dimethylamino and the N-ethyl-N-methylcarbamate moieties are potential sites for metabolism. A common deuteration strategy involves replacing the six hydrogen atoms on the N,N-dimethylamino group with deuterium.

Caption: Chemical structures of Rivastigmine and its deuterated analogue.

Metabolic Profile and the Impact of Deuteration

Rivastigmine's metabolism is primarily mediated by cholinesterase-catalyzed hydrolysis to its decarbamylated metabolite, NAP226-90.[5] This process is a key determinant of the drug's duration of action.

Sources

- 1. Rivastigmine | C14H22N2O2 | CID 77991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rivastigmine for Alzheimer's disease. — Nuffield Department of Primary Care Health Sciences, University of Oxford [phc.ox.ac.uk]

- 3. Rivastigmine is a potent inhibitor of acetyl- and butyrylcholinesterase in Alzheimer's plaques and tangles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Update on rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Deuterium Switching: An Obvious Way Around Patent Protection? - Fordham Intellectual Property, Media & Entertainment Law Journal [fordhamiplj.org]

- 8. mdpi.com [mdpi.com]

- 9. Identification and characterization of new impurities in rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of Rivastigmine in healthy volunteers [bioforumconf.com]

Deconstructing the Quality Signature of a Deuterated Internal Standard: A Technical Guide to the Certificate of Analysis for Rivastigmine D6

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical and pharmacokinetic studies, the reliability of quantitative data is paramount. This hinges significantly on the quality of the internal standards used. Deuterated internal standards, such as Rivastigmine D6, are the gold standard in mass spectrometry-based bioanalysis, offering a way to correct for variability during sample preparation and analysis.[1] A Certificate of Analysis (CoA) for such a critical reagent is more than a mere formality; it is a detailed testament to the compound's identity, purity, and isotopic integrity. This guide provides an in-depth exploration of the key components of a this compound CoA, elucidating the scientific principles behind the analytical techniques employed and offering insights into the interpretation of the presented data.

Section 1: Identification and Characterization

The foundational section of any CoA establishes the unequivocal identity of the compound. For this compound, this involves confirming the molecular structure and mass, ensuring that the deuterated analog is indeed the correct molecule.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the characterization of deuterated compounds. It provides a direct measurement of the molecular weight, confirming the incorporation of deuterium atoms.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile.

-

Infusion: The solution is directly infused into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecular ions [M+H]+.[2]

-

Detection: The mass-to-charge ratio (m/z) of the ions is measured.

Data Interpretation and Specifications

The expected molecular weight of Rivastigmine is 250.3 g/mol .[3] With the replacement of six hydrogen atoms with deuterium, the molecular weight of this compound is expected to be approximately 256.37 g/mol .[4] The mass spectrum should show a prominent peak corresponding to the [M+H]+ ion of this compound.

| Test | Method | Specification | Expected Result |

| Identity by Mass Spectrometry | ESI-MS | Conforms to structure | [M+H]+ at m/z 257.4 |

Note: The expected result is for the protonated molecule [C14H16D6N2O2+H]+.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and is crucial for confirming the position of the deuterium labels. While ¹H NMR is used to show the absence of protons at specific positions, ²H (Deuterium) NMR directly observes the deuterium nuclei.[5][6]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The this compound sample is dissolved in a suitable non-deuterated solvent (e.g., chloroform or DMSO).[6]

-

Data Acquisition: ¹H NMR and ²H NMR spectra are acquired.

-

Analysis: The chemical shifts and the absence or presence of signals are analyzed to confirm the structure and the sites of deuteration.

Data Interpretation and Specifications

The ¹H NMR spectrum of this compound should show a significant reduction or complete absence of signals corresponding to the six protons on the two N-methyl groups, which are replaced by deuterium. The ²H NMR spectrum should display a signal corresponding to the deuterium atoms at these positions.

| Test | Method | Specification |

| Structure Confirmation | ¹H NMR & ²H NMR | Conforms to the structure of this compound |

Section 2: Purity Assessment

The purity of an internal standard is critical to prevent interference with the quantification of the analyte. Purity is typically assessed by chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique to separate and quantify impurities in a drug substance.[7][8] A variety of HPLC methods have been developed for the analysis of Rivastigmine.[9][10][11]

Experimental Protocol: HPLC Purity Analysis

-

Mobile Phase Preparation: A suitable mobile phase is prepared, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[8]

-

Sample Preparation: A solution of this compound of known concentration is prepared in the mobile phase.

-

Chromatographic Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., C18).[7]

-

Detection: The separated components are detected using a UV detector at an appropriate wavelength (e.g., 220 nm).[8]

-

Quantification: The area of the main peak (this compound) is compared to the total area of all peaks to determine the chromatographic purity.

Data Interpretation and Specifications

The chromatogram should show a single major peak corresponding to this compound. Any other peaks are considered impurities. The purity is typically expressed as a percentage of the main peak area relative to the total peak area.

| Test | Method | Specification |

| Chromatographic Purity | HPLC-UV | ≥ 98.0% |

Section 3: Isotopic Purity and Distribution

For a deuterated internal standard, it is crucial to determine the extent of deuterium incorporation and the distribution of the different deuterated species. This is typically achieved using high-resolution mass spectrometry.

Isotopic Enrichment by Mass Spectrometry

This analysis determines the percentage of the desired deuterated molecule (D6) relative to molecules with fewer deuterium atoms (D0 to D5).

Experimental Protocol: Isotopic Enrichment Analysis

-

Sample Preparation and Infusion: As described in Section 1.1.

-

High-Resolution Mass Spectrometry: The sample is analyzed using a high-resolution mass spectrometer to resolve the isotopic peaks.

-

Data Analysis: The relative intensities of the isotopic peaks (M+0, M+1, M+2, etc., where M is the mass of the non-deuterated Rivastigmine) are measured to determine the isotopic distribution.

Data Interpretation and Specifications

The results are presented as a percentage for each deuterated species. A high isotopic enrichment for the D6 form is desirable to minimize any contribution to the signal of the non-deuterated analyte.[12]

| Isotopic Species | Percentage |

| D0 | < 0.1% |

| D1 | < 0.1% |

| D2 | < 0.1% |

| D3 | < 0.5% |

| D4 | < 1.0% |

| D5 | < 2.0% |

| D6 | ≥ 98.0% |

Section 4: Residual Solvents

Residual solvents are organic volatile chemicals used in the synthesis of drug substances.[13] Their levels are strictly controlled as they can have toxic effects.

Gas Chromatography (GC)

Gas chromatography with flame ionization detection (FID) or mass spectrometry (MS) is the standard method for the analysis of residual solvents.

Experimental Protocol: Residual Solvent Analysis

-

Sample Preparation: The this compound sample is dissolved in a suitable solvent.

-

Headspace Injection: The vial is heated to allow the volatile solvents to partition into the headspace, which is then injected into the GC.

-

Separation and Detection: The solvents are separated on a capillary GC column and detected by FID or MS.

-

Quantification: The amount of each solvent is determined by comparing the peak area to that of a known standard.

Data Interpretation and Specifications

The levels of residual solvents must be below the limits defined by regulatory guidelines such as the International Council for Harmonisation (ICH).

| Solvent | Specification (ppm) |

| Methanol | ≤ 3000 |

| Ethanol | ≤ 5000 |

| Dichloromethane | ≤ 600 |

Section 5: Water Content

The presence of water can affect the stability and accurate weighing of the reference standard.

Karl Fischer Titration

This is a widely used method for the determination of water content.

Experimental Protocol: Karl Fischer Titration

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent.

-

Titration: The sample is titrated with a Karl Fischer reagent.

-

Endpoint Detection: The endpoint is detected potentiometrically.

Data Interpretation and Specifications

The water content is expressed as a percentage by weight.

| Test | Method | Specification |

| Water Content | Karl Fischer Titration | ≤ 1.0% |

Visualizing the Workflow

The following diagram illustrates the typical analytical workflow for the certification of this compound.

Caption: Analytical workflow for the certification of this compound.

Logical Relationship of Quality Attributes

The quality of this compound is a multifactorial concept where each attribute is interconnected.

Caption: Interrelationship of quality attributes for this compound.

Conclusion

The Certificate of Analysis for this compound is a critical document that underpins the reliability of bioanalytical data. A thorough understanding of the analytical tests performed, the underlying scientific principles, and the interpretation of the results is essential for any researcher or scientist using this internal standard. This guide provides a framework for interpreting a CoA, empowering users to critically evaluate the quality of their reference standards and ensure the integrity of their research.

References

-

DSpace. (n.d.). CHAPTER 3.1 BIOANALYSIS OF RIVASTIGMINE. Retrieved from [Link]

-

Wikipedia. (2023). Deuterium NMR. Retrieved from [Link]

-

Pommier, F., & Frigola, R. (2003). Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. Journal of Chromatography B, 784(2), 301-313. [Link]

- Wang, Y., et al. (2012). Quantitative Determination of Rivastigmine in Rat Plasma and Tissues by HPLC-MS/MS Method. Chinese Pharmaceutical Journal, 47(16), 1331-1335.

-

AKJournals. (2021). High performance liquid chromatography coupled with mass spectrometry for simultaneous determination of rivastigmine and its metabolite in rat plasma in. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

myadlm.org. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

-

PubMed. (2023). Validated LC/MS/MS Method for the Determination of Rivastigmine in Human Plasma: Application to a Pharmacokinetic Study in Egyptian Volunteers to Determine the Effect of Gender and Body Mass Index. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

-

PharmaRegulatory.in. (2025). Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

PubMed Central. (2016). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Retrieved from [Link]

- UPLC. (2022). Analytical Method Development and Validation of Rivastigmine in its Pure and Pharmaceutical Dosage form Using UPLC. Asian Journal of Pharmaceutical Analysis, 12(3), 164-170.

-

NIH. (n.d.). High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies. Retrieved from [Link]

-

ResearchGate. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-